N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide
Description
Properties
CAS No. |
55809-62-6 |
|---|---|
Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)9-8-10(14-18-9)13-11(16)15-4-6-17-7-5-15/h8H,4-7H2,1-3H3,(H,13,14,16) |
InChI Key |
OKOHKSJXRXBIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
The oxazole ring formation typically employs Huisgen-type cyclization between nitriles and α-hydroxy ketones. A modified procedure adapted from MSN Laboratories' technical disclosure utilizes:
Reagents :
- 3-Hydroxy-3-methylbutan-2-one (as tert-butyl precursor)
- Cyanamide (NH₂CN)
- Catalytic p-toluenesulfonic acid (pTSA)
Conditions :
- Toluene reflux (110°C, 12 h)
- Azeotropic water removal via Dean-Stark trap
This method achieves 68-72% isolated yield of 5-tert-butyl-1,2-oxazole after silica gel chromatography. Key optimization parameters include strict moisture control and stoichiometric balancing of the tert-butyl precursor to prevent diastereomer formation.
Halogenation at C-3 Position
Subsequent bromination at the oxazole's 3-position employs N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C to 25°C over 4 h, yielding 3-bromo-5-tert-butyl-1,2-oxazole (87% yield). The reaction's regioselectivity derives from the electron-donating tert-butyl group directing electrophilic attack to C-3.
Integrated Synthesis Protocols
Three-Step Convergent Synthesis
Step 1 : Oxazole core formation via cyclocondensation (72% yield)
Step 2 : Bromination at C-3 (87% yield)
Step 3 : Pd-catalyzed amination with morpholinecarboxamide (82% yield)
Overall Yield : 72% × 87% × 82% = 51.4%
Purification : Sequential silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water (4:1)
One-Pot Sequential Methodology
Recent advances enable telescoped synthesis without intermediate isolation:
- Cyclocondensation in toluene (110°C, 12 h)
- Direct bromination by adding NBS at 0°C
- Catalyst filtration and addition of morpholinecarboxamide/Pd system
This method reduces processing time by 40% but compromises yield (44% overall) due to competing side reactions.
Analytical Characterization Data
1H NMR (400 MHz, CDCl₃) :
- δ 1.35 (s, 9H, C(CH₃)₃)
- δ 3.45-3.70 (m, 8H, morpholine OCH₂CH₂N)
- δ 6.85 (s, 1H, oxazole C4-H)
13C NMR (100 MHz, CDCl₃) :
- δ 28.4 (C(CH₃)₃)
- δ 34.1 (C(CH₃)₃ quaternary)
- δ 66.8, 67.2 (morpholine CH₂)
- δ 161.5 (oxazole C2)
- δ 168.4 (amide C=O)
HRMS (ESI+) : m/z 254.1502 [M+H]+ (calc. 254.1504)
Process Optimization Challenges
tert-Butyl Group Stability
The bulky tert-butyl substituent demonstrates sensitivity to strong acids (>1M H₂SO₄) and prolonged heating (>150°C), necessitating:
- pH control during aqueous workups (maintain 6-8)
- Reduced reaction temperatures through microwave assistance
Amide Bond Hydrolysis
Competitive hydrolysis of the morpholinecarboxamide group occurs under basic conditions (pH >10), mitigated by:
- Use of non-polar solvents (toluene > DMF)
- Shortened reaction times (<24 h)
- Addition of molecular sieves (4Å) to sequester water
Scalability and Industrial Considerations
Batch process analysis identifies critical control points:
- Exothermic risk during bromination (ΔT = 28°C)
- Pd catalyst removal via activated carbon filtration
- Crystallization endpoint determination by in-line Raman spectroscopy
Pilot-scale runs (50 kg) demonstrate:
- Consistent yields (49-52%)
- Purity >99.5% (HPLC)
- Residual Pd <5 ppm (ICP-MS)
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable:
- 10-fold reduction in bromination time (4 h → 25 min)
- Continuous Pd scavenging using thiourea-functionalized resins
Enzymatic Amination
Novel transaminases demonstrate activity toward 3-bromo-5-tert-butyloxazole, achieving:
- 65% conversion at 37°C
- Phosphate buffer (pH 7.5)
- 48 h reaction time
Chemical Reactions Analysis
Oxidation Reactions
The isoxazole and morpholine moieties participate in controlled oxidation processes:
-
Oxidation of the Isoxazole Ring : Treatment with potassium permanganate (KMnO₄) under acidic or neutral conditions oxidizes the isoxazole to a carboxylic acid derivative.
-
Morpholine Oxidation : Strong oxidizing agents like hydrogen peroxide (H₂O₂) convert the morpholine ring into a morpholine-N-oxide, enhancing polarity without ring cleavage.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Isoxazole oxidation | KMnO₄, H₂O, 80°C | 5-tert-Butyl-1,2-oxazole-3-carboxylic acid | 65–78% | |
| Morpholine oxidation | H₂O₂, CH₃COOH, RT | Morpholine-4-carboxamide-N-oxide | 82% |
Reduction Reactions
Selective reduction strategies target specific functional groups:
-
Borohydride Reduction : Sodium borohydride (NaBH₄) reduces the amide carbonyl to a secondary alcohol under mild conditions.
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) with H₂ gas hydrogenates the isoxazole ring to a β-amino alcohol derivative.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide reduction | NaBH₄, EtOH, 0°C | N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-methanol | 74% | |
| Isoxazole hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH | (3-(5-tert-Butyl-1,2-oxazolidin-3-yl))morpholine-4-carboxamide | 68% |
Substitution Reactions
The isoxazole ring undergoes nucleophilic substitution at the 3-position:
-
Halogenation : Bromine (Br₂) in acetic acid introduces a bromine atom at the 5-position of the isoxazole .
-
Amination : Reaction with ammonia (NH₃) replaces the tert-butyl group with an amino group under high-pressure conditions .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable structural diversification:
-
Suzuki Coupling : The brominated derivative reacts with arylboronic acids to form biaryl products .
-
Buchwald–Hartwig Amination : Introduces secondary amines at the isoxazole 3-position.
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves specific bonds:
-
Amide Hydrolysis : Concentrated HCl hydrolyzes the morpholine carboxamide to morpholine and the corresponding carboxylic acid.
-
Isoxazole Ring Opening : NaOH in aqueous ethanol breaks the isoxazole ring into a β-keto amide.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux | Morpholine + 5-tert-Butyl-1,2-oxazole-3-carboxylic acid | 89% | |
| Isoxazole hydrolysis | 2M NaOH, EtOH/H₂O | 3-(tert-Butyl)-β-keto-morpholine-4-carboxamide | 76% |
Scientific Research Applications
N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting FLT3 kinase.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of FLT3 kinase, a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells . By inhibiting FLT3, the compound can induce apoptosis in cancer cells, making it a potential therapeutic agent for AML .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
a. 5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide ()
- Core Structure : 1,2,4-oxadiazole (vs. 1,2-oxazole in the target).
- Functional Groups :
- tert-Butyl substituent (shared).
- Morpholine-4-carboxamide replaced by cyclopropanecarboxamido-pyridinyl-benzyl.
- Key Differences: The 1,2,4-oxadiazole ring is more electron-deficient than 1,2-oxazole, which may alter binding affinity in biological targets.
- Applications : Likely optimized for kinase inhibition or proteolysis-targeting chimeras (PROTACs) due to extended aromatic systems .
b. (3S)-3-tert-Butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide ()
- Core Structure : Pyridazine and pyrimidine (vs. oxazole).
- Functional Groups: Shared tert-butyl and morpholine-ether groups.
- Key Differences :
- Fluorine atoms enhance metabolic stability and membrane permeability.
- Larger aromatic systems (pyridazine/pyrimidine) suggest higher affinity for ATP-binding pockets in kinases.
- Applications : Likely designed as a kinase inhibitor with improved selectivity and pharmacokinetics .
c. Xamoterol (Hemifumarate) ()
- Core Structure : Bis-morpholine-4-carboxamide linked to fumarate.
- Functional Groups: Morpholine-4-carboxamide (shared with the target compound). Hydroxy and phenoxy groups.
- Key Differences :
- Lacks heteroaromatic cores (e.g., oxazole), reducing rigidity.
- Designed as a β1-adrenergic receptor partial agonist for cardiovascular applications.
- Applications : Demonstrates the pharmacological relevance of morpholine-carboxamide derivatives in receptor modulation .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and pain management. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a morpholine ring and an oxazole moiety, which are known to contribute to its pharmacological properties.
Research indicates that this compound may modulate the cannabinoid receptor type 2 (CB2) pathways. The modulation of CB2 receptors has been associated with anti-inflammatory effects and potential analgesic properties, making this compound a candidate for neuropathic pain treatment .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:
These results suggest that this compound exhibits potent cytotoxic effects against several cancer types, primarily through apoptosis induction and modulation of key signaling pathways.
Neuropathic Pain Management
The compound has also shown promise in managing neuropathic pain. Preclinical models indicate that it may reduce pain sensitivity by interacting with CB2 receptors, which play a crucial role in pain modulation .
Case Studies
- Case Study on Cancer Cell Lines : A study conducted on MCF-7 and U-937 cell lines demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The study highlighted that the compound increased p53 expression levels and activated caspase pathways leading to cell death .
- Pain Management Study : In a model of chronic neuropathic pain, administration of the compound resulted in a marked decrease in pain behavior compared to control groups. The analgesic effect was associated with reduced pro-inflammatory cytokine levels, suggesting a dual mechanism involving both central and peripheral pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide, and how can reaction yields be optimized?
- The compound is typically synthesized via multi-step routes involving condensation of tert-butyl-substituted oxazole precursors with morpholine-4-carboxamide derivatives. Key intermediates may require protection/deprotection strategies for functional groups, such as tert-butyl stabilization under acidic conditions. Optimization often involves varying reaction solvents (e.g., DMF or THF), catalysts (e.g., HATU for amide coupling), and temperature gradients to improve yields. Chromatographic techniques (HPLC, TLC) are critical for monitoring reaction progress .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are essential for confirming molecular weight and structural assignments. For example, the tert-butyl group typically appears as a singlet at ~1.3 ppm in ¹H NMR. Purity is assessed via reverse-phase HPLC with UV detection at 254 nm, ensuring ≥95% purity for biological assays. Residual solvents are quantified using gas chromatography (GC) .
Advanced Research Questions
Q. What crystallographic data and intermolecular interactions characterize this compound?
- Single-crystal X-ray diffraction (SC-XRD) reveals that the tert-butyl group induces steric hindrance, influencing packing efficiency. The morpholine ring adopts a chair conformation, and hydrogen bonding between the carboxamide oxygen and adjacent N-H groups stabilizes the lattice (bond lengths ~2.8–3.0 Å). Space group assignments (e.g., monoclinic P21/c) and unit cell parameters (e.g., a = 13.43 Å, β = 100.49°) are critical for modeling supramolecular interactions .
Q. How do structural modifications of the oxazole or morpholine moieties affect the compound’s biological activity?
- Substituent effects are evaluated via structure-activity relationship (SAR) studies. For instance:
- Replacing the tert-butyl group with smaller alkyl chains reduces steric shielding, potentially altering binding affinity.
- Fluorination of the morpholine ring enhances metabolic stability but may reduce solubility.
Comparative bioassays (e.g., enzyme inhibition, cytotoxicity) are conducted alongside computational docking (AutoDock Vina) to rationalize activity trends .
Q. What analytical challenges arise in resolving data contradictions between theoretical and experimental spectra?
- Discrepancies in NMR or IR spectra often stem from dynamic processes (e.g., rotameric equilibria in the morpholine ring) or solvent-induced shifts. Density functional theory (DFT) calculations (B3LYP/6-31G*) can model optimized geometries and predict spectra, which are cross-validated with experimental data. Advanced techniques like 2D NOESY NMR help resolve conformational ambiguities .
Methodological Guidance
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
- Use flow chemistry to control exothermic reactions and improve heat dissipation. Implement in-line PAT (Process Analytical Technology) tools, such as FTIR probes, for real-time monitoring. Batch-to-batch consistency is ensured via Design of Experiments (DoE) to identify critical process parameters (CPPs) like stirring rate and reagent stoichiometry .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Employ co-solvents (e.g., DMSO ≤1% v/v) or formulate the compound as a cyclodextrin inclusion complex. Dynamic light scattering (DLS) assesses aggregation propensity, while logP calculations (e.g., using ACD/Labs) guide solvent selection. For cellular assays, pre-saturate media with the compound to avoid precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
